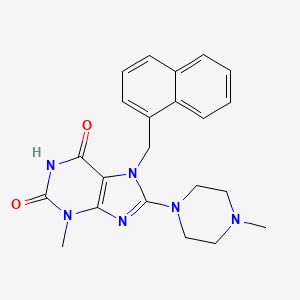

3-methyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Description

The compound 3-methyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with three key substitutions:

- Position 3: Methyl group.

- Position 7: Naphthalen-1-ylmethyl group (a bulky aromatic substituent).

- Position 8: 4-Methylpiperazin-1-yl group (a nitrogen-containing heterocycle).

Properties

IUPAC Name |

3-methyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O2/c1-25-10-12-27(13-11-25)21-23-19-18(20(29)24-22(30)26(19)2)28(21)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9H,10-14H2,1-2H3,(H,24,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFZOUATTKSAMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476479-98-8 | |

| Record name | 3-ME-8-(4-ME-1-PIPERAZINYL)-7-(1-NAPHTHYLMETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Methyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione, with CAS number 476479-98-8, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a methylpiperazine moiety and a naphthalene group, suggesting diverse interactions with biological targets.

Chemical Structure

The molecular formula of this compound is , and it has a molecular weight of approximately 376.47 g/mol. The structural complexity may contribute to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.

- Enzyme Inhibition : It has been noted to act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics.

The biological activity of 3-methyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione can be attributed to several mechanisms:

1. Targeting Kinases

- The compound may interact with kinase enzymes, which play crucial roles in cell signaling and regulation. Inhibition of these kinases can lead to reduced cellular proliferation and survival.

2. Modulation of Apoptosis

- It is suggested that the compound could influence apoptotic pathways by modulating the expression of Bcl-2 family proteins, thus promoting apoptosis in cancer cells.

3. Anti-inflammatory Properties

- Some studies indicate potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Anticancer Activity

In vitro experiments demonstrated that 3-methyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione significantly inhibited the growth of human cancer cell lines (e.g., breast and prostate cancer) at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Enzyme Interaction

A study focused on the compound's interaction with glucocerebrosidase (GC), an enzyme relevant in Gaucher disease. The compound was shown to enhance GC activity in fibroblast cultures, indicating potential therapeutic applications for lysosomal storage disorders .

Comparison with Similar Compounds

Structural Analogues of Purine-2,6-dione Derivatives

The following table summarizes key structural and functional differences:

*Estimated based on structural similarity to CID 978612 ; †Molecular weight inferred from CAS data; ‡From .

Key Structural and Functional Insights

Position 7 Substitution

- This contrasts with smaller groups like isopentyl (NCT-501) or thietan-3-yl (F-168), which may reduce steric hindrance but limit aromatic interactions .

- But-2-yn-1-yl (Linagliptin) : The alkyne group contributes to metabolic stability and rigidity, critical for DPP-4 inhibition .

Position 8 Substitution

- 4-Methylpiperazin-1-yl (Target): The methyl group on piperazine increases basicity and solubility compared to non-methylated piperazine (e.g., F-168). This modification is analogous to 4-(cyclopropanecarbonyl)piperazine in NCT-501, where the cyclopropane group enhances enzyme selectivity .

- 3-Aminopiperidin-1-yl (Linagliptin): The primary amine facilitates hydrogen bonding with DPP-4’s catalytic site, a feature absent in the target compound .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | NCT-501 | F-168 |

|---|---|---|---|

| LogP (Predicted) | ~3.5* | 3.1 | 2.8 |

| Solubility | Moderate (piperazine basicity) | Low (cyclopropane carbonyl) | High (thietan polarity) |

| Metabolic Stability | Likely stable (methyl groups) | Stable (rigid cyclopropane) | Moderate (sulfur oxidation) |

*Predicted using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.